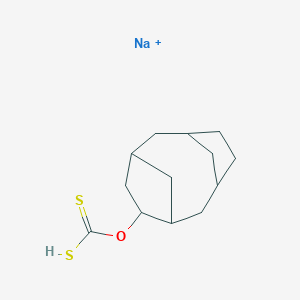

Cyclodecyl xanthogenate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

110383-42-1 |

|---|---|

Molecular Formula |

C13H20NaOS2+ |

Molecular Weight |

279.4 g/mol |

IUPAC Name |

sodium;4-tricyclo[6.2.1.13,6]dodecanyloxymethanedithioic acid |

InChI |

InChI=1S/C13H20OS2.Na/c15-13(16)14-12-7-10-4-8-1-2-9(3-8)5-11(12)6-10;/h8-12H,1-7H2,(H,15,16);/q;+1 |

InChI Key |

JEOCMLUTANRVCM-UHFFFAOYSA-N |

SMILES |

C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |

Canonical SMILES |

C1CC2CC1CC3CC(C2)C(C3)OC(=S)S.[Na+] |

Synonyms |

cyclodecyl xanthogenate D 435 D-435 |

Origin of Product |

United States |

Synthetic Methodologies for Cyclodecyl Xanthogenate

Conventional Xanthation Processes

Conventional methods for synthesizing cyclodecyl xanthogenate are well-established and typically involve the reaction of an alcohol with carbon disulfide in the presence of a base.

The most common conventional approach for synthesizing O-alkyl xanthates is through an alkoxide-mediated route. This process, often the initial step in the Chugaev elimination for alkene synthesis, involves the formation of a xanthate intermediate. synarchive.comwikipedia.org The general mechanism begins with the deprotonation of an alcohol by a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting xanthate salt is subsequently alkylated, typically with methyl iodide, to yield the final O-alkyl S-methyl xanthate. synarchive.comwikipedia.org

For the synthesis of O-cyclododecyl S-methyl dithiocarbonate, a specific example of a cyclodecyl xanthogenate, cyclododecanol (B158456) is reacted with a base like sodium hydride to form sodium cyclododecanoxide. This alkoxide then reacts with carbon disulfide. The resulting sodium salt is then treated with methyl iodide to produce the desired product. A reported yield for this specific synthesis is 88%. oup.com This reaction is a foundational method for producing such compounds and is widely utilized due to its reliability. oup.com

General Reaction Scheme:

ROH + Base → RO⁻

RO⁻ + CS₂ → ROCS₂⁻

ROCS₂⁻ + CH₃I → ROCS₂CH₃ + I⁻

Procedural adaptations to the conventional alkoxide-mediated route have been developed to optimize the synthesis for specific substrates, such as complex alcohols. One such adaptation is Wing's method, which has been successfully applied to the synthesis of xanthates from polyols like β-cyclodextrin. researchgate.net

In a typical adaptation of Wing's method for a complex alcohol like β-cyclodextrin, the alcohol is first dissolved in water, and an alkaline solution (e.g., sodium hydroxide) is added. researchgate.net The mixture is cooled, and then carbon disulfide is added. The reaction is stirred for several hours at room temperature. The product is then purified by precipitation and washing with solvents like acetone (B3395972) and ether to remove impurities. researchgate.net This method is notable for its use of aqueous conditions and has been shown to be effective for substrates that may have limited solubility in non-polar organic solvents.

While not specifically documented for cyclodecyl xanthogenate, this method illustrates how the fundamental principles of xanthate synthesis can be adapted for different alcohols, suggesting a potential route for the synthesis of cyclodecyl xanthogenate under modified conditions, particularly if issues with solubility or reactivity were encountered in a standard non-polar solvent system.

| Parameter | Wing's Method Adaptation for β-Cyclodextrin researchgate.net |

| Substrate | β-Cyclodextrin |

| Solvent | Water |

| Base | Sodium Hydroxide |

| Reaction Temp. | Cooled to 30°C, then room temperature |

| Stirring Time | 6 hours |

| Purification | Washing with acetone and ether |

Advanced Synthetic Strategies

Recent research has focused on developing more advanced and efficient methods for xanthate synthesis, aiming to improve yields, reduce reaction times, and enhance substrate scope and functional group tolerance.

Ligand-based functionalization represents a sophisticated approach to xanthate synthesis and manipulation. While often associated with the chemistry of metal-xanthate complexes, the principles of ligand assistance can be applied to the synthesis of organic xanthates. For instance, the properties of metal xanthates can be tuned by the choice of the alkyl side chain on the xanthate ligand or by incorporating additional ligands like triphenylphosphine (B44618) or pyridine (B92270) derivatives. rsc.org

More directly related to the synthesis of the organic xanthate itself, recent advancements have explored the use of dual photoredox and nickel catalysis to couple O-alkyl xanthate esters with aryl halides. acs.org In these systems, the xanthate, derived from an alcohol, acts as a radical pronucleophile. acs.org This strategy, however, focuses on the subsequent reaction of a pre-formed xanthate rather than its initial synthesis.

A more direct advanced synthesis involves the use of N-xanthylphthalimides as powerful electrophilic xanthylating agents. rsc.org These reagents can react with a variety of nucleophiles, including phenols, to form O-xanthates under mild conditions, often with the assistance of a copper catalyst and a bipyridine ligand. rsc.org This method has shown excellent functional group tolerance and high efficiency. rsc.org

| Advanced Method | Key Features |

| Dual Ni/Photoredox Catalysis | Utilizes pre-formed xanthates as radical precursors for cross-coupling. acs.org |

| Electrophilic Xanthylation | Employs N-xanthylphthalimides for reaction with nucleophiles, catalyzed by copper and a ligand. rsc.org |

A recently developed one-pot method for deoxygenative Giese reactions of alcohols utilizes xanthate salts, generated in situ, as activating groups for radical generation under visible-light photoredox conditions in the presence of triphenylphosphine. dicp.ac.cn This approach allows for the efficient deoxygenation of primary, secondary, and tertiary alcohols and subsequent C-C bond formation. The process begins with the treatment of the alcohol with a base and carbon disulfide to form the xanthate anion, which then participates in the photocatalytic cycle. dicp.ac.cn

Another high-efficiency approach involves the use of phase-transfer catalysis (PTC). Low molecular mass alcohols can be derivatized in situ to their corresponding xanthates under PTC conditions. psu.edu This method involves mixing the alcohol with carbon disulfide and a strong base in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogensulfate. psu.edu The quantitative generation of the alkyl xanthate under these conditions makes it a viable and efficient synthetic route. psu.edu A patent also describes a method using tetrahydrofuran (B95107) as the reaction medium for the reaction of an alcohol with carbon disulfide and a caustic alkali at low temperatures (0°C to 30°C) to obtain high-purity and high-yield xanthates. google.com

| High-Efficiency Approach | Description |

| One-Pot Deoxygenative Giese Reaction | In situ generation of xanthate salt from alcohol, followed by visible-light photoredox-catalyzed radical generation and C-C bond formation. dicp.ac.cn |

| Phase-Transfer Catalysis (PTC) | In situ derivatization of alcohol to xanthate using a phase-transfer catalyst, enabling quantitative formation. psu.edu |

| THF-Mediated Synthesis | Use of tetrahydrofuran as a reaction medium for reacting alcohol, carbon disulfide, and alkali at low temperatures for high purity and yield. google.com |

Reaction Pathways and Mechanistic Investigations of Cyclodecyl Xanthogenate

Thermal Elimination Reactions: The Chugaev Process

The Chugaev elimination is a classic method for the dehydration of alcohols to form alkenes via a xanthate intermediate. wikipedia.orglibretexts.org This pyrolysis reaction is characterized by its intramolecular nature and specific stereochemical requirements, which makes it a predictable and synthetically useful transformation. mychemblog.comchemistnotes.com The reaction typically proceeds under milder conditions than ester pyrolysis, minimizing the risk of side reactions like carbon skeleton isomerization. wikipedia.org

The mechanism of the Chugaev elimination is a concerted, intramolecular process (Ei) that proceeds through a six-membered cyclic transition state. mychemblog.comchemistry-reaction.com In the case of cyclodecyl xanthogenate, this transition state involves the thiocarbonyl sulfur atom abstracting a β-hydrogen from the cyclodecyl ring. chemistry-reaction.com Isotopic labeling studies have confirmed that the thione sulfur (C=S), not the thiol sulfur (S-CH3), participates in the hydrogen abstraction. chemistry-reaction.com This abstraction occurs simultaneously with the cleavage of the C-O bond, leading directly to the formation of the alkene, carbonyl sulfide (B99878), and methanethiol. wikipedia.org The reaction is irreversible due to the formation of these stable gaseous by-products. wikipedia.org

The transition state requires a specific spatial arrangement where the β-hydrogen and the xanthate group are aligned in a syn-coplanar orientation, allowing for the formation of the planar six-membered ring. mychemblog.com This geometric constraint is a defining feature of the reaction and dictates its stereochemical outcome.

The Chugaev elimination is a syn-elimination, meaning the abstracted β-hydrogen and the xanthate leaving group depart from the same side of the molecule. wikipedia.orgyoutube.com This stereospecificity is a direct consequence of the cyclic transition state. mychemblog.com For the cyclodecyl xanthogenate, the conformational flexibility of the ten-membered ring allows it to adopt a conformation that places a β-hydrogen (on C2 or C10) syn to the xanthate group. The pyrolysis will yield cyclodecene (B14012633), and the stereochemistry of the resulting double bond (cis or trans) is determined by the lowest energy transition state achievable within the conformational landscape of the cyclodecane (B1584694) ring. In many cyclic systems, this reaction is highly stereoselective, yielding a single olefin isomer. For instance, the pyrolysis of threo-1,2-diphenyl-1-propanol xanthate gives the Z-alkene, while the erythro isomer yields the E-alkene, demonstrating the predictable nature of the syn-elimination. alfa-chemistry.com

Regioselectivity becomes a consideration when an alcohol possesses multiple, non-equivalent β-hydrogens. The Chugaev elimination may then yield a mixture of isomeric olefins. scienceinfo.com However, in the specific case of cyclodecyl xanthogenate derived from cyclodecanol (B74256), the two β-positions (C2 and C10) are chemically equivalent. Therefore, hydrogen abstraction from either position leads to the formation of the same product, cyclodecene, and regioselectivity is not a factor.

Generally, the reaction is most efficient for secondary and tertiary alcohols. alfa-chemistry.com Xanthates of primary alcohols are more thermally stable and require higher temperatures for decomposition, which can sometimes lead to competing side reactions. chemistnotes.comalfa-chemistry.com The reaction's main advantage is that it typically occurs without rearrangement of the carbon skeleton, a common issue in acid-catalyzed dehydrations. mychemblog.com However, its application can be limited in systems where multiple β-hydrogens exist in different chemical environments, as this can lead to low regioselectivity and a mixture of products, unless one transition state is strongly favored due to steric or conformational constraints. alfa-chemistry.com

Radical Transformations Involving Cyclodecyl Xanthogenate

Xanthates are highly effective precursors for the generation of carbon-centered radicals under mild conditions. This reactivity is harnessed in the Barton-McCombie deoxygenation reaction, a powerful method for replacing a hydroxyl group with a hydrogen atom. wikipedia.orgchem-station.com This transformation proceeds via a free-radical chain mechanism and offers a valuable alternative to ionic methods. studylib.net

The generation of a cyclodecyl radical from cyclodecyl xanthogenate typically begins with a radical initiator, such as azobisisobutyronitrile (AIBN), which decomposes upon heating to produce initiating radicals. wikipedia.orgnrochemistry.com These radicals abstract a hydrogen atom from a chain-carrying species, most classically tributyltin hydride (Bu3SnH), to generate a tributylstannyl radical (Bu3Sn•). studylib.net

The key step is the attack of the tributylstannyl radical on the thiocarbonyl sulfur atom of the cyclodecyl xanthogenate. This addition is followed by the fragmentation of the intermediate, cleaving the C-O bond to release a stable cyclodecyl radical and S-(tributylstannyl) xanthate. wikipedia.org The formation of the very strong tin-sulfur bond provides a significant thermodynamic driving force for this step. wikipedia.orgstudylib.net The resulting cyclodecyl radical is a reactive intermediate that can then participate in further reactions. chem-station.com

In the classic Barton-McCombie deoxygenation, the cyclodecyl radical generated in the propagation cycle abstracts a hydrogen atom from a molecule of tributyltin hydride. studylib.netnrochemistry.com This step yields the final deoxygenated product, cyclodecane, and regenerates the tributylstannyl radical, which can then continue the chain reaction.

Due to the toxicity and purification challenges associated with organotin compounds, alternative hydrogen donors have been developed. Hypophosphite salts (e.g., sodium hypophosphite) in combination with a suitable initiator and a thiol catalyst, serve as an effective and more environmentally benign replacement for tin hydrides. worldscientific.com In these systems, the radical chain is more complex but ultimately achieves the same transformation. The cyclodecyl radical abstracts a hydrogen atom from the phosphorus-hydrogen bond of the hypophosphite species, yielding cyclodecane and propagating the radical chain. This tin-free method has broadened the applicability and appeal of the Barton-McCombie deoxygenation for modern organic synthesis. worldscientific.com

Radical Borylation Pathways

The deoxygenative radical borylation of alcohols can be achieved by first converting them into xanthates, which then serve as effective radical precursors. researchgate.net This transformation offers two primary mechanistic pathways: a metal-free silyl-radical-mediated process and a method employing visible-light photoredox catalysis. researchgate.net

A metal-free approach for the radical borylation of secondary alcohols involves the use of their corresponding xanthates in a process mediated by silyl (B83357) radicals. researchgate.net Commercially available tris(trimethylsilyl)silane (B43935) (TTMSS) acts as a radical mediator in this transformation. researchgate.net The reaction proceeds under mild, catalyst-free conditions, providing an efficient protocol with good functional group tolerance for the synthesis of alkylboron products from readily available alcohols via their xanthate derivatives. researchgate.net

Visible-light photoredox catalysis provides a mild and environmentally benign approach to generate alkyl radicals from xanthates for subsequent borylation. researchgate.netresearchgate.net In this pathway, a photocatalyst, typically an iridium complex like fac-Ir(ppy)₃, absorbs visible light and becomes excited. nih.govbeilstein-journals.orgorganic-chemistry.org This excited-state photocatalyst can then initiate the radical process. Mechanistic investigations suggest that the initiation can occur via a triplet-sensitization process, where the photocatalyst transfers energy to the xanthate. beilstein-journals.orgnih.gov This excited xanthate then undergoes homolytic cleavage of the C-S bond to generate the key alkyl radical, which can be trapped by a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) to form the desired borylated product. researchgate.netelsevierpure.com This method is advantageous due to its mild reaction conditions, simple equipment, and wide substrate scope. nih.govorganic-chemistry.org

Cascade and Cyclization Reactions

Xanthates are excellent precursors for initiating radical cascade and cyclization reactions, enabling the construction of complex molecular scaffolds from simple starting materials. mdpi.comnih.gov The process is typically initiated by the thermal or photochemical decomposition of the xanthate, which generates an initial carbon-centered radical. mdpi.comresearchgate.net This radical can then undergo a series of programmed intra- and intermolecular events.

In a typical cascade, the initial radical adds to a suitably positioned unsaturated moiety (like an alkene or alkyne) within the same molecule, leading to a cyclized radical intermediate. mdpi.comnih.gov This new radical can then be trapped or participate in further transformations. For example, a sequence can be designed where an intermolecular addition of a xanthate to an alkene is followed by an intramolecular cyclization onto an aryl group. mdpi.com The success of these cascades relies on the unique properties of xanthate radical chemistry, particularly the reversible addition of radicals onto the thiocarbonyl group, which allows for high-yielding intermolecular couplings that set the stage for subsequent cyclization. nih.gov

A plausible mechanism for a xanthate-triggered addition/cyclization cascade is as follows:

Initiation : Decomposition of the xanthate generates an electrophilic radical.

Addition : This radical is trapped by an alkene moiety to form an intermediate radical.

Cyclization : The newly formed radical attacks an intramolecular group, such as an aromatic ring.

Aromatization/Termination : The resulting species rearomatizes, often through interaction with the radical initiator, to yield the final polycyclic product. mdpi.com

Xanthate Transfer Reactions for Carbon-Carbon Bond Formation

The degenerative transfer of xanthates to olefins is a robust and powerful technology for the intermolecular formation of carbon-carbon bonds under mild, neutral conditions. chimia.chnih.govresearchgate.net This method allows for the addition of a wide variety of functional groups to unactivated alkenes. chimia.chencyclopedia.pub A key feature of this process is that the product of the addition is itself a xanthate, which can be used for further synthetic transformations. chimia.chresearchgate.net

The mechanism of this radical chain process is outlined as follows:

Initiation : A radical initiator (e.g., a peroxide) generates a starting radical (R•) from the precursor xanthate.

Degenerate Transfer : The radical R• reacts very rapidly and reversibly with its parent xanthate. This degenerate process does not consume the radical but effectively extends its lifetime in the reaction medium. chimia.chacs.org

Addition : The long-lived radical R• adds to an unactivated alkene to form a new adduct radical.

Propagation : This adduct radical is then intercepted by the starting xanthate in a reversible addition-fragmentation step. This regenerates the initial radical R•, which propagates the chain, and forms the final product, which incorporates a new C-C bond and retains the xanthate group. encyclopedia.pubacs.org

This xanthate transfer technology provides a practical solution to the long-standing challenge of performing intermolecular radical additions to simple, non-activated alkenes. chimia.ch

Mentioned Compounds

Theoretical and Computational Investigations of Cyclodecyl Xanthogenate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. orientjchem.org For xanthates, DFT can provide insights into their interactions with mineral surfaces, which is crucial for applications such as froth flotation. ox.ac.uk

DFT calculations are instrumental in elucidating the mechanisms by which xanthate molecules adsorb onto mineral surfaces. Studies on various alkyl xanthates have shown that they can attach to surfaces through chemisorption. researchgate.net The xanthate headgroup can bond with metal ions on the mineral lattice. For instance, research on pyrite (B73398) (FeS₂) surfaces indicates that xanthates can dissociate and form strong chemical bonds with iron sites, particularly at defect locations. researchgate.net While specific adsorption energies for cyclodecyl xanthogenate are not documented, DFT could be used to model the interaction of its sulfur atoms with various mineral facets, taking into account the steric hindrance and conformational effects of the cyclodecyl group.

Table 1: Representative Adsorption Energies of Xanthates on Mineral Surfaces (General Examples)

| Xanthate Type | Mineral Surface | Adsorption Energy (eV) | Type of Interaction |

| Ethyl Xanthate | Pyrite (100) | -1.5 to -2.5 | Chemisorption |

| Methyl Xanthate | Galena (100) | -1.2 to -2.0 | Chemisorption |

| Butyl Xanthate | Chalcopyrite (112) | -1.8 to -2.8 | Chemisorption |

Note: This table provides a general illustration of typical adsorption energy ranges for common short-chain xanthates on sulfide (B99878) minerals as investigated by DFT. Specific values for cyclodecyl xanthogenate would require dedicated computational studies.

The energetics of reactions involving xanthates, such as their formation, decomposition, and interaction with other reagents, can be mapped out using DFT. This involves calculating the energy of reactants, products, and transition states to determine reaction barriers and thermodynamics. For other xanthates, DFT has been used to study their oxidation to dixanthogens, a reaction that can influence their effectiveness as flotation collectors. The specific energetic landscape for reactions involving cyclodecyl xanthogenate remains an area for future computational research.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules and materials at an atomistic level over time. These methods are particularly useful for understanding the dynamic processes involved in mineral flotation. nih.gov

The cyclodecyl group of cyclodecyl xanthogenate can adopt various conformations, which will influence its interaction with surfaces and other molecules. Conformational analysis, using molecular mechanics or DFT, would be necessary to identify the low-energy structures of the cyclodecyl ring and how the xanthate group is oriented relative to the ring. The flexibility and size of the cyclodecyl ring would likely play a significant role in the packing and orientation of these molecules on a mineral surface, affecting the resulting hydrophobicity.

Xanthates are known to act as ligands, forming complexes with metal ions. orientjchem.org Molecular dynamics simulations can be employed to study the dynamics of cyclodecyl xanthogenate interacting with metal ions in solution and on mineral surfaces. These simulations can provide information on the stability of the formed metal-xanthate complexes, the coordination of the sulfur atoms to the metal, and the influence of the bulky cyclodecyl group on the complex's structure and stability. The chelation process, where both sulfur atoms of the xanthate group bind to a metal ion, is a key aspect of their function. researchgate.net

Prediction of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of xanthates towards different minerals. This is of great importance in mineral processing, where the goal is to selectively float one mineral over another.

The electronic properties of the cyclodecyl xanthogenate molecule, such as the charges on the sulfur atoms and the energies of the frontier molecular orbitals (HOMO and LUMO), can be calculated using quantum mechanical methods. These properties are known to correlate with the reactivity of the molecule. For instance, the HOMO energy can indicate the ability of the xanthate to donate electrons to a metal ion on a mineral surface. By comparing these calculated properties for cyclodecyl xanthogenate with those of other xanthates, it would be possible to make predictions about its relative reactivity and selectivity. However, specific computational studies to this effect on cyclodecyl xanthogenate have not been identified in the surveyed literature.

Table 2: Key Computational Parameters for Predicting Xanthate Reactivity

| Parameter | Significance in Reactivity/Selectivity | Typical Computational Method |

| HOMO Energy | Electron-donating ability; higher energy suggests greater reactivity towards electrophilic sites (metal ions). | DFT, Semi-empirical methods |

| LUMO Energy | Electron-accepting ability; relevant for understanding redox processes. | DFT, Semi-empirical methods |

| Mulliken Charges on Sulfur Atoms | Indicates the nucleophilicity of the sulfur atoms; higher negative charge suggests stronger interaction with cations. | DFT, Semi-empirical methods |

| Steric Hindrance | The size and shape of the alkyl group can influence the accessibility of the xanthate headgroup to the mineral surface. | Molecular Modeling |

This table outlines the theoretical parameters that would be calculated to predict the reactivity and selectivity of cyclodecyl xanthogenate.

Advanced Analytical Methodologies for Cyclodecyl Xanthogenate Characterization in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone in the analysis of molecular structures and functional groups. For cyclodecyl xanthogenate, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) offer invaluable insights into its atomic arrangement, chemical bonds, and surface composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of synthesized xanthates by mapping the chemical environment of each hydrogen and carbon atom.

Research Findings: While specific NMR data for cyclodecyl xanthogenate is not extensively published, the expected chemical shifts can be predicted based on the known values for the cyclodecyl moiety and the xanthate functional group.

¹H NMR: The spectrum would be characterized by a complex multiplet in the range of approximately 1.2-1.8 ppm, corresponding to the methylene (B1212753) (-CH₂) protons of the ten-membered cyclodecyl ring. A distinct downfield signal, typically a triplet, would appear for the methine proton (-CH-) directly attached to the oxygen atom of the xanthate group, expected in the 4.0-4.5 ppm region due to the deshielding effect of the neighboring oxygen.

¹³C NMR: The spectrum would show multiple signals for the carbons of the cyclodecyl ring. The most characteristic and downfield signal would be from the thiocarbonyl carbon (C=S) of the xanthate group, which is typically found in the range of 210-230 ppm. The carbon atom of the cyclodecyl ring bonded to the oxygen (C-O) would appear around 70-80 ppm. uobasrah.edu.iq

The integration of ¹H NMR signals allows for the quantification of proton ratios, confirming the structure, while 2D NMR techniques like COSY and HMQC can be used to establish connectivity between protons and carbons, providing unequivocal structural assignment. scielo.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclodecyl Xanthogenate

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| Cyclodecyl Ring Protons (-CH₂-) | ¹H | 1.2 - 1.8 | Complex multiplet due to multiple overlapping signals. |

| Methine Proton (-CH-O-) | ¹H | 4.0 - 4.5 | Downfield shift due to electronegative oxygen atom. |

| Cyclodecyl Ring Carbons (-CH₂-) | ¹³C | 20 - 40 | Multiple signals corresponding to different ring positions. |

| Methine Carbon (-CH-O-) | ¹³C | 70 - 80 | Shifted downfield by the attached oxygen atom. |

| Thiocarbonyl Carbon (-O-C=S) | ¹³C | 210 - 230 | Highly deshielded and characteristic of the xanthate group. |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For cyclodecyl xanthogenate, FTIR is essential for confirming the presence of the characteristic xanthate moiety.

Research Findings: The analysis of various alkyl xanthates reveals a consistent pattern of absorption bands that are characteristic of the xanthate structure. researchgate.net

C-O-C Stretching: Two distinct bands are typically observed. A strong, intense band appears in the 1200-1250 cm⁻¹ region, while a second, often weaker band, is found between 1110-1140 cm⁻¹. researchgate.netcdnsciencepub.com These vibrations are ascribed to the C-O-C linkage.

C=S Stretching: A strong absorption band assigned to the C=S stretching mode is consistently found in the 1020–1070 cm⁻¹ range. researchgate.netcdnsciencepub.com

C-H Stretching: Absorptions corresponding to the C-H bonds of the cyclodecyl alkyl group appear in the 2800-3000 cm⁻¹ region. researchgate.net

In adsorption studies, Attenuated Total Reflectance (ATR)-FTIR is particularly useful for analyzing the interaction of xanthates with mineral surfaces. By comparing the spectra of the xanthate in solution versus adsorbed on a substrate, researchers can identify peak shifts, which indicate the formation of new chemical bonds (chemisorption) or physical interactions. For example, the formation of metal xanthates on a mineral surface can be confirmed by the appearance of new bands corresponding to the coordinated species. scirp.org

Table 2: Characteristic FTIR Absorption Bands for Alkyl Xanthates

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2800 - 3000 | Strong |

| C-O-C Stretch | 1200 - 1250 | Strong, Intense |

| C-O-C Stretch | 1110 - 1140 | Medium to Weak |

| C=S Stretch | 1020 - 1070 | Strong |

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. mdpi.com It is indispensable for studying the adsorption mechanism of flotation collectors like cyclodecyl xanthogenate on mineral surfaces.

Research Findings: By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information on the surface species. In the context of xanthate adsorption, high-resolution scans of the S 2p, C 1s, and O 1s regions are particularly informative.

Sulfur (S 2p): The S 2p spectrum can distinguish between different sulfur species. The binding energy for sulfur in a metal sulfide (B99878) lattice is distinct from that in a xanthate molecule (typically around 162-163 eV). xpsfitting.comresearchgate.net This allows researchers to confirm the presence of the adsorbed xanthate collector and differentiate it from the underlying sulfide mineral.

Carbon (C 1s): Analysis of the C 1s spectrum can help identify the carbon atoms of the cyclodecyl group, as well as the unique carbon of the xanthate head group (O-C=S).

Oxygen (O 1s): The O 1s signal can provide information about the xanthate's oxygen atom and can also detect the presence of surface oxidation products on the substrate.

Cryo-XPS has emerged as a specialized method to study frozen mineral pastes, preserving the solid-liquid interface and providing a more realistic picture of the surface chemistry in an aqueous environment. researchgate.net

Table 3: Typical XPS Binding Energies for Elements in Adsorbed Xanthate Species

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

| Sulfur (S 2p₃/₂) | Xanthate (-S-C=S) | 162.0 - 163.0 |

| Carbon (C 1s) | Alkyl Chain (C-C, C-H) | ~285.0 |

| Carbon (C 1s) | C-O | ~286.5 |

| Oxygen (O 1s) | C-O-C | ~532.8 |

Chromatographic Separation and Characterization Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of individual xanthate species in complex mixtures. The method's effectiveness relies on the differential partitioning of analytes between a stationary phase and a mobile phase.

Research Findings: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach for xanthate analysis. Separation is primarily based on the hydrophobicity of the alkyl group.

Retention Behavior: The retention time of xanthates increases with the length of the alkyl chain. Therefore, cyclodecyl xanthogenate, with its large and non-polar ten-carbon ring, would be expected to have a significantly longer retention time compared to shorter-chain linear xanthates like ethyl or butyl xanthate under identical reversed-phase conditions.

Detection: UV-Vis spectrophotometry is a common detection method, as xanthate ions exhibit strong absorbance maxima at specific wavelengths, typically around 301-305 nm. researchgate.net

Ion-Interaction Chromatography: This variation of reversed-phase HPLC involves adding a pairing reagent (e.g., tetrabutylammonium (B224687) hydroxide) to the mobile phase. This technique enhances the separation of xanthates and is capable of distinguishing between structural isomers.

The development of methods coupling HPLC with more sophisticated detectors, such as tandem mass spectrometry (MS/MS) or inductively coupled plasma mass spectrometry (ICP-MS), allows for highly sensitive and selective analysis, even in complex environmental or industrial samples.

Electroanalytical Approaches

Electroanalytical methods offer a sensitive and often cost-effective alternative for the quantification of electroactive species like xanthates. These techniques measure the potential or current generated by electrochemical reactions involving the analyte.

Research Findings:

Amperometric Detection: This method measures the current produced when an electroactive species is oxidized or reduced at an electrode held at a constant potential. Flow-injection analysis with amperometric detection has been successfully applied for the determination of ethyl xanthate. nih.gov The method can be highly reproducible and can achieve low detection limits, making it suitable for monitoring residual xanthate concentrations in process solutions.

Ion-Selective Electrodes (ISEs): Potentiometric methods using ISEs have been developed for the direct determination of xanthates. A PVC membrane electrode, for example, can exhibit a Nernstian response to xanthate concentration over a wide range, offering a fast and simple analytical tool. The electrode's potential changes logarithmically with the activity of the xanthate ions in the solution.

These approaches are particularly valuable for online monitoring in industrial settings due to their potential for automation and rapid response times.

Development of Novel Analytical Protocols

Research continues to advance analytical protocols for xanthates, aiming for higher sensitivity, improved selectivity, and the ability to analyze more complex matrices.

Research Findings:

HPLC-ICP-MS/MS: The coupling of HPLC with inductively coupled plasma tandem mass spectrometry represents a significant innovation. This hyphenated technique uses the separation power of HPLC and the extreme sensitivity of ICP-MS/MS for element-specific detection. By monitoring for sulfur, this method can selectively and sensitively quantify xanthates after their conversion to dixanthogens, achieving very low detection limits. oulu.fi

Solid Phase Extraction (SPE) and LC-MS/MS: For analyzing trace levels of xanthates in environmental water samples, a method involving solid phase extraction (SPE) for sample pre-concentration followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been developed. This protocol provides the high sensitivity and specificity needed to overcome matrix interferences and accurately quantify xanthates at low concentrations.

Cryogenic XPS: The application of cryo-XPS to study mineral-reagent interactions is a novel approach that allows for the analysis of frozen samples. This protocol preserves the hydrated surface layers that are typically lost in the high vacuum of conventional XPS systems, thus providing a more accurate representation of the species present at the solid-liquid interface during processes like flotation.

These advanced protocols are expanding the capabilities of researchers to study the behavior of cyclodecyl xanthogenate and other related compounds with greater detail and accuracy than ever before.

Based on the comprehensive search for "Cyclodecyl xanthogenate," there is no specific information available for this particular compound within the provided search results. The search results discuss xanthates in a general context, focusing on more common variants like sodium isopropyl xanthate, potassium amyl xanthate, and ethyl xanthate.

Therefore, it is not possible to generate the requested article focusing solely on "Cyclodecyl xanthogenate" with detailed, scientifically accurate content for each specified section and subsection. To do so would require fabricating information, which contravenes the core requirement for accuracy. The literature available does not cover the specific interactions, applications, or research directions for Cyclodecyl xanthogenate as outlined.

Applications and Emerging Research Directions in Materials Science and Engineering

Role in General Organic Synthesis for Diverse Chemical Building Blocks

Beyond polymer science, xanthates are valuable intermediates in organic synthesis due to their ability to participate in radical reactions under mild conditions. nih.gov They serve as precursors for generating carbon-centered radicals that can form new carbon-carbon bonds, enabling the construction of complex molecular architectures from simple precursors. chemrxiv.orgmdpi.com

A key application is the intermolecular radical addition of xanthates to alkenes. This process allows for the modular and convergent synthesis of densely functionalized molecules. mdpi.compreprints.org For example, α-xanthyl ketones, which can be prepared from the reaction of xanthate salts with epoxides, are versatile building blocks. chemrxiv.org These compounds can undergo further reactions, such as conjugate additions, to introduce additional functionality before the xanthate group is used to initiate a radical cyclization or addition, leading to highly substituted cyclic ketones. chemrxiv.org

In a hypothetical application, cyclodecyl xanthogenate could be added across a carbon-carbon double bond. The resulting adduct would feature the cyclodecylthio group, which could then be reductively removed or further transformed. The cyclodecyl group would bring significant steric influence and lipophilicity to the molecule, which could be advantageous in the synthesis of natural products or pharmacologically active compounds. The modular nature of xanthate additions allows for the combination of multiple different molecules into a single, complex structure. mdpi.compreprints.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Cyclodecyl xanthogenate |

Q & A

Q. What are the established methods for synthesizing cyclodecyl xanthogenate, and how can its purity be verified?

Cyclodecyl xanthogenate is typically synthesized via nucleophilic substitution reactions, where cyclodecyl halides react with potassium xanthate salts under controlled conditions. For purity verification, employ nuclear magnetic resonance (NMR) to confirm molecular structure and high-performance liquid chromatography (HPLC) to quantify impurities . Ensure reaction parameters (e.g., temperature, solvent polarity) are optimized to minimize byproducts, as solvent nucleophilicity can influence yield .

Q. How should researchers design experiments to assess cyclodecyl xanthogenate’s stability under varying environmental conditions?

Design controlled experiments to test stability across pH (e.g., 2–12), temperature (e.g., 25–80°C), and UV exposure. Use UV-Vis spectroscopy to monitor degradation kinetics, and pair with mass spectrometry (MS) to identify breakdown products. Include inert atmospheres (e.g., nitrogen) to isolate oxidative degradation pathways .

Q. What analytical techniques are critical for characterizing cyclodecyl xanthogenate’s physicochemical properties?

Key techniques include:

- FT-IR spectroscopy : Identify functional groups (e.g., C=S, S-C-O).

- X-ray crystallography : Resolve crystal structure and intermolecular interactions.

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition thresholds.

- Solubility tests : Evaluate polarity-driven solubility in solvents like DMSO, ethanol, and water .

Advanced Research Questions

Q. How can structural isomerism or conformational flexibility of cyclodecyl xanthogenate influence its reactivity in different solvents?

The cyclodecyl ring’s medium-sized structure (10-membered) may exhibit transannular strain or chair-boat conformational changes, altering reactivity. Use density functional theory (DFT) calculations to model energetically favorable conformers and correlate with experimental kinetic data in solvents of varying polarity (e.g., acetone vs. hexane) .

Q. What strategies can resolve contradictions in reported efficacy of cyclodecyl xanthogenate in mineral flotation versus aquatic toxicity studies?

Cross-study discrepancies often arise from differences in:

- Dosage : Compare effective concentrations in flotation (µM–mM) vs. toxicological thresholds (nM–µM).

- Environmental factors : Test interactions with co-existing ions (e.g., Ca²⁺) or organic matter that may chelate or deactivate the compound.

- Bioassay models : Use standardized toxicity tests (e.g., Daphnia magna assays) alongside surface adsorption studies (e.g., zeta potential measurements) .

Q. How does cyclodecyl xanthogenate interact with transition metals in catalytic systems, and what mechanistic insights can guide its application in organic synthesis?

Cyclodecyl xanthogenate may act as a ligand or sacrificial agent in metal-catalyzed reactions. For example, in copper-catalyzed cross-coupling reactions, it can transfer xanthate groups to substrates. Use in situ X-ray absorption spectroscopy (XAS) to monitor metal coordination geometry and cyclic voltammetry to study redox behavior .

Methodological and Data Analysis Questions

Q. What statistical methods are appropriate for evaluating cyclodecyl xanthogenate’s dose-response effects in biological assays?

Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Use ANOVA to compare treatment groups, and principal component analysis (PCA) to disentangle multicollinear variables (e.g., pH, temperature). Replicate experiments across independent batches to validate reproducibility .

Q. How can researchers optimize cyclodecyl xanthogenate’s application in wastewater treatment while minimizing ecological risks?

Conduct lifecycle assessments (LCAs) to balance efficacy (e.g., pollutant adsorption capacity) and environmental persistence. Pair bench-scale trials (e.g., batch adsorption experiments) with toxicity profiling using in silico tools like ECOSAR to predict biodegradation pathways .

Reporting and Replication Guidelines

Q. What are the best practices for documenting cyclodecyl xanthogenate’s experimental protocols to ensure reproducibility?

- Specify reagent grades, synthetic routes, and purification steps (e.g., recrystallization solvents).

- Include raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials.

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing datasets in repositories like Zenodo .

Q. How should researchers address variability in cyclodecyl xanthogenate’s performance across replicate studies?

Systematically audit confounding variables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.